5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2S/c1-18-5-4-9(16)7-15-12(17)10-6-8(13)2-3-11(10)14/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTALRXRLNYCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 5-bromo-2-chlorobenzoic acid . This intermediate is then subjected to further reactions to introduce the hydroxy-methylsulfanylbutyl group and form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or modify the functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups in place of the halogens.
Scientific Research Applications
5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with molecular targets in biological systems. The hydroxy and methylsulfanyl groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-2-hydroxybenzophenone: Similar in structure but lacks the hydroxy-methylsulfanylbutyl group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another related compound used in the synthesis of therapeutic agents.
Uniqueness
5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of the hydroxy-methylsulfanylbutyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Biological Activity
5-Bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound's chemical structure includes a bromine atom, a chlorine atom, and a methylsulfanyl group attached to a benzamide backbone. Its molecular formula is C₁₃H₁₄BrClN₂O₂S, with a molecular weight of approximately 351.69 g/mol.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown promising cytotoxic effects against various cancer cell lines. In one study, compounds with structural similarities demonstrated IC₅₀ values ranging from 1.88 μM to 42.30 μM against MCF-7, A549, and other cancer cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A (related structure) | MCF-7 | 1.88 |
| Compound B (related structure) | A549 | 26 |
| Compound C (related structure) | NCI-H460 | 14.31 |
Antimicrobial Activity
The antimicrobial potential of benzamide derivatives has been well-documented. Several studies have demonstrated that compounds with similar structures exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar benzamides have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation: Certain studies suggest that these compounds may induce oxidative stress in cancer cells, promoting cell death .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the anticancer efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated substantial growth inhibition in A549 lung cancer cells with an IC₅₀ value of 26 μM for one derivative .
Case Study 2: Antimicrobial Activity
In another investigation, compounds similar to the target compound were assessed for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 μg/mL, suggesting potential for development into therapeutic agents .
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide?
The synthesis of benzamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Amide coupling : Reacting a carboxylic acid derivative (e.g., activated ester) with an amine-containing side chain. Ethyl chloroformate and triethylamine in dichloromethane (DCM) are common reagents for this step, achieving yields >90% .
- Functional group modifications : Introducing sulfanyl or hydroxy groups via nucleophilic substitution or oxidation. For instance, methylsulfanyl groups can be introduced using thiol-containing reagents under basic conditions .
- Purification : Column chromatography or recrystallization in solvents like THF/water mixtures is recommended for isolating pure products .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, the hydroxy group at the butyl chain’s 2-position would show a broad peak at δ 1.5–2.5 ppm .
- IR spectroscopy : Absorption peaks for amide C=O (~1650 cm) and hydroxyl groups (~3200–3500 cm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (expected for CHBrClNOS: ~382.25 g/mol) .
Q. How can researchers screen this compound for preliminary biological activity?
Initial assays include:
- Antimicrobial testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme inhibition studies : Targeting kinases or proteases using fluorogenic substrates. For benzamide analogs, IC values are often determined at 10–100 μM concentrations .
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the methylsulfanyl-containing side chain?
Optimization strategies include:
- Solvent selection : Using polar aprotic solvents like DMF or DMSO to enhance nucleophilicity of the thiol group .
- Temperature control : Reactions at 50–60°C improve kinetics without degrading thermally sensitive groups .
- Catalysis : Adding catalytic iodide (e.g., KI) to accelerate SN2 substitutions involving bromo or chloro substituents .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Discrepancies may arise from:
- Purity variations : Trace solvents (e.g., DMSO) in biological assays can artificially inflate activity. HPLC purity >95% is critical .
- Stereochemical factors : The hydroxy and methylsulfanyl groups’ spatial arrangement may affect binding. Molecular docking studies with target proteins (e.g., kinases) can clarify structure-activity relationships .
- Assay conditions : pH or ionic strength variations may alter compound solubility. Pre-solubilizing in DMSO (≤1% v/v) is recommended .
Q. What strategies are effective in scaling up synthesis while minimizing byproducts?
Scale-up protocols involve:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the amide bond) .
- In-line monitoring : Real-time FTIR or UV-vis to track intermediate formation and adjust reagent stoichiometry .
- Green chemistry principles : Replacing halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water .
Methodological Notes
- Synthetic References : For analogous compounds, see benzamide coupling in and sulfanyl group introduction in .
- Data Validation : Cross-reference spectral data with PubChem entries for related benzamides .
- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
